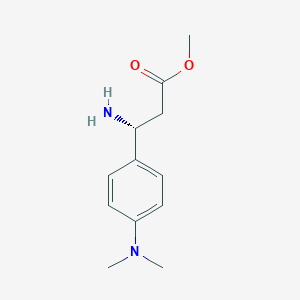
Methyl(R)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-(dimethylamino)phenyl)methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and reaction promoter . This reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that further modulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-phenylpropanoate
- Methyl 3-(4-(dimethylamino)phenyl)acrylate
- Methyl 3,3-bis(4-(dimethylamino)phenyl)-2,2-dimethylpropanoate
Uniqueness
Methyl®-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-3-[4-(dimethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m1/s1 |
Clave InChI |
ZDZPKDIOYSXSFS-LLVKDONJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)[C@@H](CC(=O)OC)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


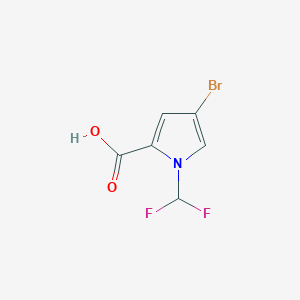
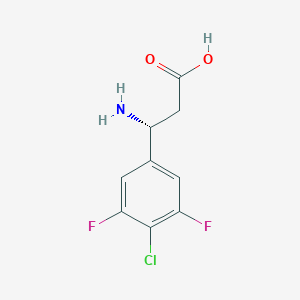
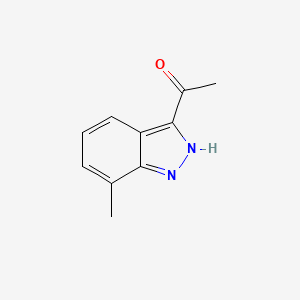
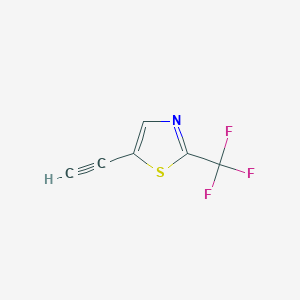
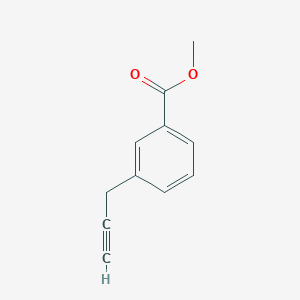
![(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate](/img/structure/B13028054.png)
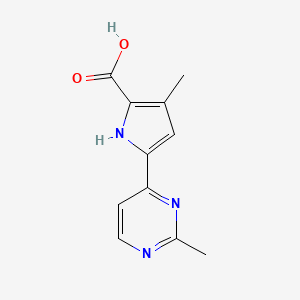
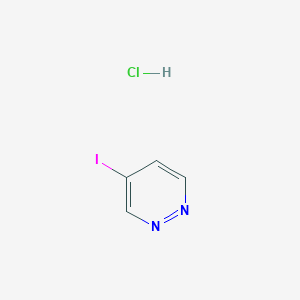
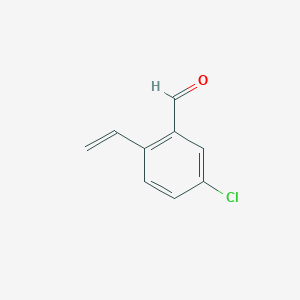
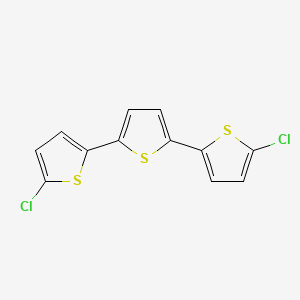
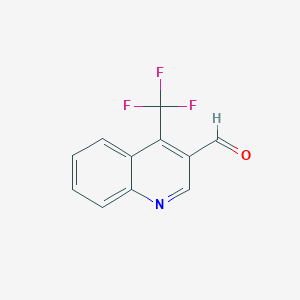
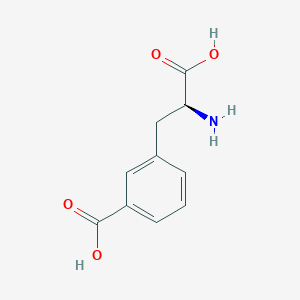

![3-Chloro-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B13028113.png)
